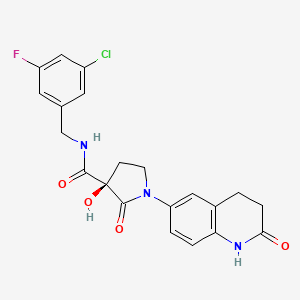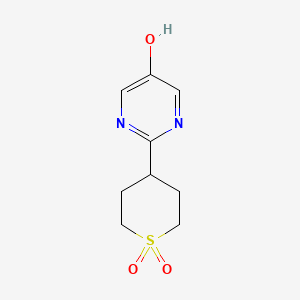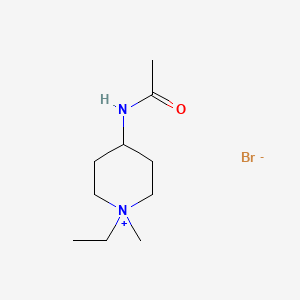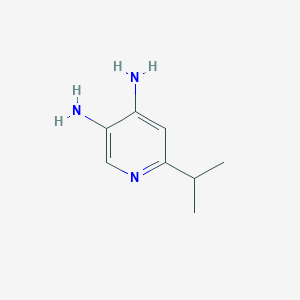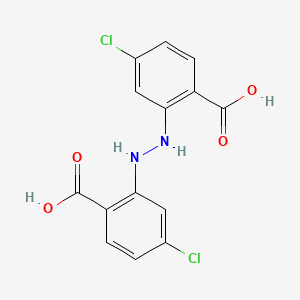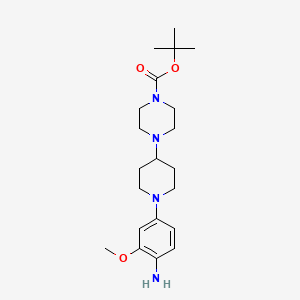![molecular formula C19H13P B12956202 10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
10H-5,10-[1,2]benzenoacridophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-5,10-[1,2]benzenoacridophosphine: is a chemical compound with the molecular formula C₁₉H₁₃P and a molecular weight of 272.28 g/mol . This compound is known for its unique structure, which includes a phosphorus atom integrated into a polycyclic aromatic system. It is primarily used in research settings and has various applications in chemistry and related fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-5,10-[1,2]benzenoacridophosphine typically involves the reaction of appropriate aromatic precursors with phosphorus-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Análisis De Reacciones Químicas
Types of Reactions: 10H-5,10-[1,2]benzenoacridophosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: 10H-5,10-[1,2]benzenoacridophosphine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.
Industry: In industrial settings, this compound may be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 10H-5,10-[1,2]benzenoacridophosphine involves its ability to interact with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various chemical and biological pathways, making it a versatile compound for research .
Comparación Con Compuestos Similares
- 10H-5,10-[1,2]benzenoacridine
- 10H-5,10-[1,2]benzenophosphine
Comparison: Compared to similar compounds, 10H-5,10-[1,2]benzenoacridophosphine is unique due to the presence of both phosphorus and an extended aromatic system. This combination enhances its reactivity and stability, making it particularly useful in applications requiring robust chemical interactions .
Propiedades
Fórmula molecular |
C19H13P |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1-phosphapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13P/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
Clave InChI |
RZKZDYRUNIVHPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C4=CC=CC=C4P2C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)
